Octadecanoic acid, 3-methyl-
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Overview
Description
Octadecanoic acid, 3-methyl-, also known as 3-methyloctadecanoic acid, is a long-chain fatty acid with the molecular formula C19H38O2. It is a derivative of octadecanoic acid (stearic acid) with a methyl group attached to the third carbon atom. This compound is a saturated fatty acid and is found in various natural sources, including animal fats and plant oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyloctadecanoic acid can be achieved through several methods. One common approach involves the alkylation of octadecanoic acid with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of 3-methyloctadecanoic acid often involves the hydrogenation of unsaturated fatty acids derived from natural oils. The process includes catalytic hydrogenation using a metal catalyst such as palladium or nickel under high pressure and temperature. This method ensures the selective addition of hydrogen to the double bonds, resulting in the formation of the desired saturated fatty acid .
Chemical Reactions Analysis
Types of Reactions: 3-Methyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-methyloctadecanoic acid can yield alcohols using reducing agents such as lithium aluminum hydride.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Sulfuric acid as a catalyst with methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Esterification: Methyl or ethyl esters.
Substitution: Halogenated fatty acids.
Scientific Research Applications
3-Methyloctadecanoic acid has diverse applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying the metabolism of fatty acids in biological systems.
Medicine: Research explores its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: It is utilized in the production of cosmetics, pharmaceuticals, and food additives due to its emollient and stabilizing properties
Mechanism of Action
The mechanism of action of 3-methyloctadecanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Octadecanoic acid (Stearic acid): A saturated fatty acid without the methyl group.
Hexadecanoic acid (Palmitic acid): A shorter-chain saturated fatty acid.
9-Octadecenoic acid (Oleic acid): An unsaturated fatty acid with a double bond at the ninth carbon.
Uniqueness: 3-Methyloctadecanoic acid is unique due to the presence of the methyl group at the third carbon, which imparts distinct physical and chemical properties. This structural difference influences its melting point, solubility, and reactivity compared to other similar fatty acids .
Properties
CAS No. |
52304-07-1 |
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Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
3-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |
InChI Key |
VBVVLSXIGCWRIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)CC(=O)O |
Origin of Product |
United States |
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